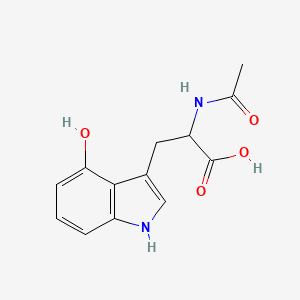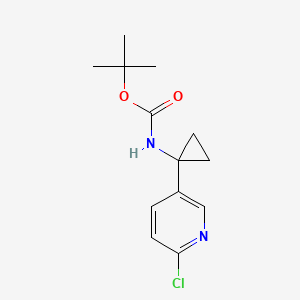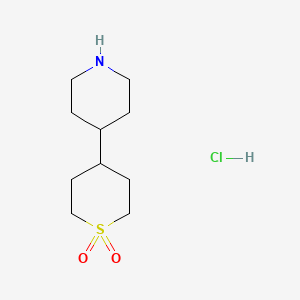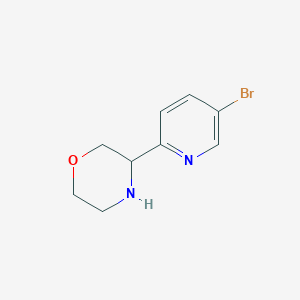
3-(5-Bromo-2-pyridinyl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-Bromopyridin-2-yl)morpholine is a heterocyclic compound that features a morpholine ring attached to a bromopyridine moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-bromopyridin-2-yl)morpholine typically involves the coupling of 5-bromopyridine with morpholine. One common method is the Suzuki-Miyaura coupling reaction, which uses a palladium catalyst to facilitate the formation of the carbon-nitrogen bond . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide.
Industrial Production Methods: Industrial production of this compound may involve similar coupling reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Types of Reactions:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to remove the bromine atom.
Coupling Reactions: Besides Suzuki-Miyaura coupling, it can participate in other cross-coupling reactions like Heck and Sonogashira couplings.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon.
Major Products:
Substitution: Products include various substituted pyridines.
Oxidation: N-oxides of the pyridine ring.
Reduction: Dehalogenated pyridine derivatives.
科学研究应用
3-(5-Bromopyridin-2-yl)morpholine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: The compound is used in the development of agrochemicals and materials science.
作用机制
The mechanism of action of 3-(5-bromopyridin-2-yl)morpholine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The bromopyridine moiety can interact with various molecular targets, disrupting their normal function and leading to therapeutic effects .
相似化合物的比较
- 4-(5-Bromo-3-chloropyridin-2-yl)morpholine
- 4-Bromo-2-morpholinopyridine
- (3R)-3-(5-bromopyridin-2-yl)morpholine
Comparison: 3-(5-Bromopyridin-2-yl)morpholine is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and binding properties. Compared to its analogs, it may exhibit different pharmacological profiles and chemical reactivity, making it a valuable compound for diverse applications .
属性
分子式 |
C9H11BrN2O |
|---|---|
分子量 |
243.10 g/mol |
IUPAC 名称 |
3-(5-bromopyridin-2-yl)morpholine |
InChI |
InChI=1S/C9H11BrN2O/c10-7-1-2-8(12-5-7)9-6-13-4-3-11-9/h1-2,5,9,11H,3-4,6H2 |
InChI 键 |
OENSTXZYIPVDQU-UHFFFAOYSA-N |
规范 SMILES |
C1COCC(N1)C2=NC=C(C=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


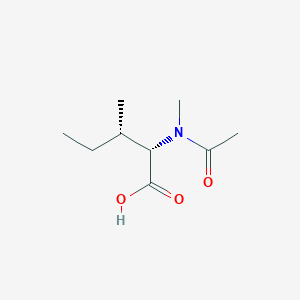
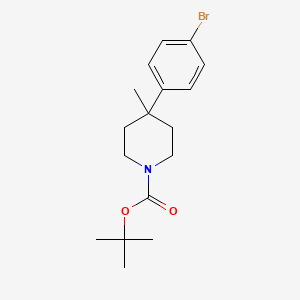

![6-Bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B13494747.png)
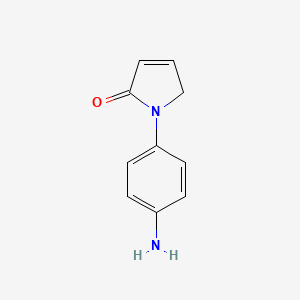

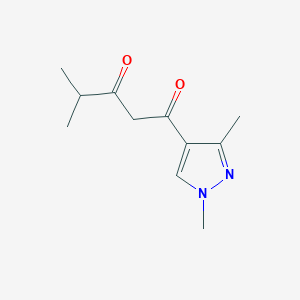
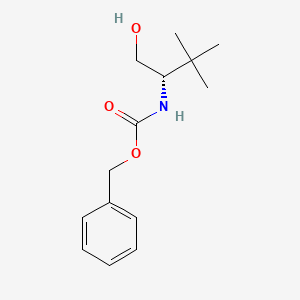
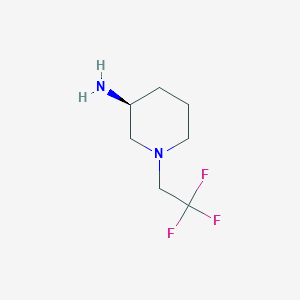
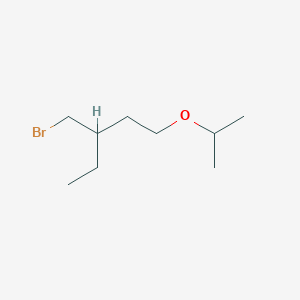
![2-(2,6-Dioxo-3-piperidyl)-5-[methyl-[4-(methylamino)butyl]amino]isoindoline-1,3-dione](/img/structure/B13494787.png)
